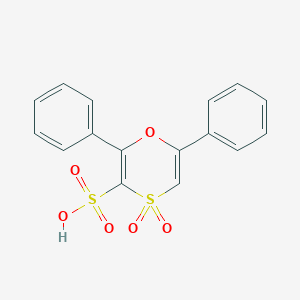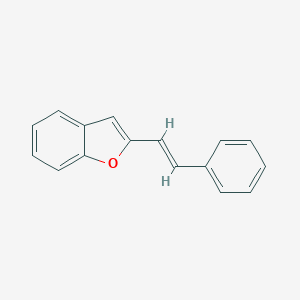
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as CFM-4, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to a class of compounds known as pyrrolones, which have been shown to have a variety of biological activities. CFM-4 has shown promise as a tool for investigating the mechanisms of certain biological processes, and has potential applications in drug discovery and development.
作用機序
The exact mechanism of action of 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and increasing its levels in the brain. This may lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages as a tool for scientific research. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It has also been extensively studied, and its properties and potential applications are well understood. However, there are also limitations to its use in lab experiments. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a relatively complex molecule, which means that it may be difficult to synthesize and manipulate in certain experiments. It may also have limited solubility in certain solvents, which can make it challenging to work with.
将来の方向性
There are several potential future directions for research involving 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have neuroprotective effects, and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use in drug discovery and development. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have inhibitory effects on certain enzymes and receptors, which may make it a useful tool for identifying new drug targets. Finally, further research is needed to fully understand the mechanism of action of 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, and to identify any potential side effects or limitations of its use.
合成法
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3-fluoroaniline, followed by reaction with 1-phenyl-1,4-pentadien-3-one. The resulting product is then reduced to give 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. Other methods have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions.
科学的研究の応用
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use in a variety of scientific research applications. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C23H15ClFNO3 |
|---|---|
分子量 |
407.8 g/mol |
IUPAC名 |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H15ClFNO3/c24-16-11-9-14(10-12-16)21(27)19-20(15-5-4-6-17(25)13-15)26(23(29)22(19)28)18-7-2-1-3-8-18/h1-13,20,27H/b21-19- |
InChIキー |
NYPADBWIKWHYTL-VZCXRCSSSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC(=CC=C4)F |
SMILES |
C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)F |
正規SMILES |
C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone](/img/structure/B282110.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)



![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)
![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)




